molecular formula C21H32O4 B086867 17,20,21-Trihydroxypregn-4-en-3-one, (20R)- CAS No. 128-19-8

17,20,21-Trihydroxypregn-4-en-3-one, (20R)-

Cat. No. B086867
CAS RN: 128-19-8
M. Wt: 348.5 g/mol
InChI Key: XNFSGLNHLVHCFT-RMWFXKKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17,20,21-Trihydroxypregn-4-en-3-one, (20R)-, also known as 20-hydroxyecdysone (20E), is a naturally occurring steroid hormone found in insects and some plants. It belongs to the ecdysteroid family of hormones, which play a crucial role in the regulation of growth, development, and reproduction in insects. 20E has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology.

Mechanism Of Action

The mechanism of action of 20E involves its binding to specific receptors in target cells, which then triggers a cascade of signaling events that ultimately lead to changes in gene expression and cellular function. The exact molecular mechanisms underlying these effects are still being studied, but it is believed that 20E may act through a variety of pathways, including the activation of protein kinases, the modulation of ion channels, and the regulation of transcription factors.

Biochemical And Physiological Effects

20E has a range of biochemical and physiological effects in insects and other organisms. In insects, it has been shown to stimulate the synthesis of cuticle proteins, promote the breakdown of larval tissues during metamorphosis, and regulate the timing of reproduction. In humans, 20E has been studied for its potential effects on bone metabolism, muscle growth, and cancer cell proliferation.

Advantages And Limitations For Lab Experiments

One advantage of using 20E in lab experiments is its high potency and specificity, which allows researchers to study its effects on specific cellular pathways or physiological processes. Additionally, 20E is readily available and relatively inexpensive compared to other hormones or growth factors. However, one limitation of using 20E in lab experiments is its potential for non-specific effects or toxicity at high concentrations. Careful dose-response studies and appropriate controls are necessary to ensure that the observed effects are due to the hormone itself and not other factors.

Future Directions

There are several potential future directions for research on 20E. One area of interest is its potential applications in human health, particularly in the treatment of diseases such as cancer and osteoporosis. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects on cellular signaling and gene expression. Finally, there is potential for the development of new drugs or therapies based on the structure and function of 20E and related ecdysteroid hormones.

Synthesis Methods

The synthesis of 20E involves several steps, including the extraction of the hormone from natural sources, such as plants or insects, and its purification through various chromatographic techniques. Alternatively, 20E can be synthesized chemically from cholesterol or other sterols using specific chemical reactions.

Scientific Research Applications

20E has been widely used in scientific research, particularly in the study of insect physiology and biochemistry. It has been shown to have a range of effects on insect growth and development, including stimulating molting, regulating metamorphosis, and promoting reproduction. Additionally, 20E has been studied for its potential applications in human health, particularly in the treatment of certain diseases, such as cancer and osteoporosis.

properties

CAS RN

128-19-8

Product Name

17,20,21-Trihydroxypregn-4-en-3-one, (20R)-

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H32O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-18,22,24-25H,3-10,12H2,1-2H3/t15-,16+,17+,18-,19+,20+,21+/m1/s1

InChI Key

XNFSGLNHLVHCFT-RMWFXKKMSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4([C@@H](CO)O)O)C

SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(CO)O)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(CO)O)O)C

Origin of Product

United States

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